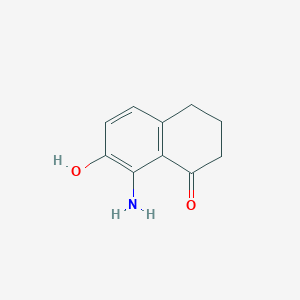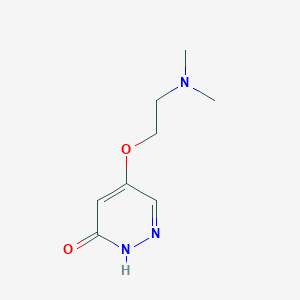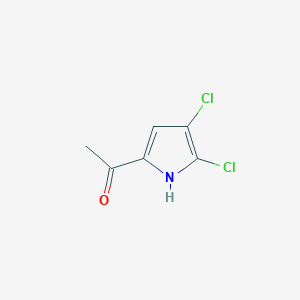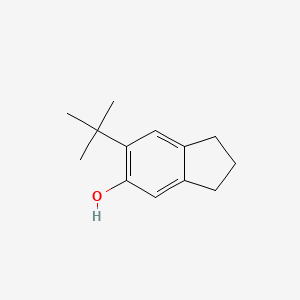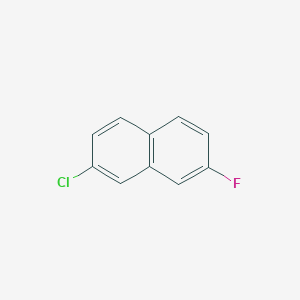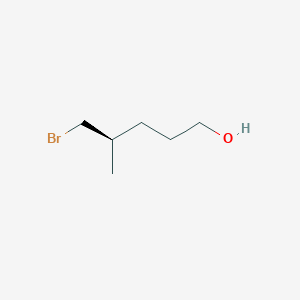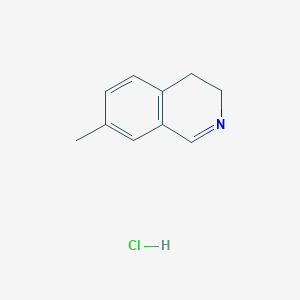
6-Nitro-3H-indazol-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Nitro-3H-indazol-3-one is a heterocyclic compound that belongs to the indazole family. Indazoles are nitrogen-containing heterocycles with a bicyclic structure consisting of a pyrazole ring fused to a benzene ring. The nitro group at the 6-position and the keto group at the 3-position of the indazole ring confer unique chemical properties to this compound, making it an interesting compound for various scientific research applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Nitro-3H-indazol-3-one typically involves the nitration of 3H-indazol-3-one. One common method is the reaction of 3H-indazol-3-one with nitric acid in the presence of sulfuric acid as a catalyst. The reaction is carried out under controlled temperature conditions to ensure the selective nitration at the 6-position.
Another synthetic route involves the cyclization of 2-nitrobenzaldehyde with hydrazine hydrate, followed by oxidation to form this compound. This method provides a straightforward approach to obtaining the desired compound with good yields.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and concentration, to achieve high yields and purity of the final product. Additionally, the use of environmentally friendly solvents and catalysts is often employed to minimize the environmental impact of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
6-Nitro-3H-indazol-3-one undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium dithionite.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions. Common reagents for these reactions include sodium methoxide and potassium tert-butoxide.
Oxidation: The keto group can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents such as potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium catalyst, sodium dithionite.
Substitution: Sodium methoxide, potassium tert-butoxide.
Oxidation: Potassium permanganate, chromium trioxide.
Major Products Formed
Reduction: 6-Amino-3H-indazol-3-one.
Substitution: Various substituted indazole derivatives.
Oxidation: Carboxylic acids and other oxidized derivatives.
Applications De Recherche Scientifique
6-Nitro-3H-indazol-3-one has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds. It serves as a precursor for the preparation of various indazole derivatives with potential biological activities.
Biology: Investigated for its potential as an enzyme inhibitor. Indazole derivatives have been shown to inhibit enzymes such as phosphodiesterases and kinases, making them valuable tools for studying cellular signaling pathways.
Medicine: Explored for its potential therapeutic applications. Indazole derivatives have demonstrated anticancer, anti-inflammatory, and antimicrobial activities, making them promising candidates for drug development.
Industry: Used in the development of agrochemicals and dyes. The unique chemical properties of this compound make it suitable for various industrial applications.
Mécanisme D'action
The mechanism of action of 6-Nitro-3H-indazol-3-one involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. Additionally, the indazole ring can bind to enzyme active sites, inhibiting their activity. For example, indazole derivatives have been shown to inhibit kinases by binding to the ATP-binding site, thereby blocking the phosphorylation of target proteins and disrupting cellular signaling pathways.
Comparaison Avec Des Composés Similaires
6-Nitro-3H-indazol-3-one can be compared with other similar compounds, such as:
3H-Indazol-3-one: Lacks the nitro group, resulting in different chemical reactivity and biological activity.
6-Amino-3H-indazol-3-one: The amino group at the 6-position confers different chemical properties and potential biological activities compared to the nitro group.
6-Chloro-3H-indazol-3-one:
Propriétés
Numéro CAS |
61976-44-1 |
|---|---|
Formule moléculaire |
C7H3N3O3 |
Poids moléculaire |
177.12 g/mol |
Nom IUPAC |
6-nitroindazol-3-one |
InChI |
InChI=1S/C7H3N3O3/c11-7-5-2-1-4(10(12)13)3-6(5)8-9-7/h1-3H |
Clé InChI |
RBLUNHLISNCJEE-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=C1[N+](=O)[O-])N=NC2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![8-Methyl-[1,3]dioxolo[4,5-g]quinoline](/img/structure/B11910015.png)
![5-methyl-3H-imidazo[4,5-b]pyridine-2-carboxylic acid](/img/structure/B11910023.png)



